N-Acetyl-D-[ul-13C6;15N]glucosamine
Description
Isotopic Labeling Patterns and Molecular Composition
N-Acetyl-D-[uniformly-carbon-13-six;nitrogen-15]glucosamine exhibits a distinctive isotopic labeling pattern that encompasses complete carbon-13 enrichment across the six-carbon glucopyranose backbone along with nitrogen-15 labeling at the acetamide position. The molecular formula is represented as carbon-13-six carbon-two hydrogen-fifteen nitrogen-15 oxygen-six, yielding a molecular weight of 228.15 daltons. This systematic labeling approach contrasts with selective labeling strategies and provides comprehensive isotopic coverage throughout the molecular framework.
The Chemical Abstracts Service registry number for this compound is 478529-41-8, establishing its unique chemical identity within the broader family of isotopically labeled glucosamine derivatives. The uniformly labeled carbon-13 designation indicates that all carbon positions within the glucopyranose ring structure contain the heavier carbon isotope, creating a distinct mass spectral and nuclear magnetic resonance signature. The nitrogen-15 labeling specifically targets the amide nitrogen within the N-acetyl substituent, providing additional analytical specificity for studies involving nitrogen-containing functional groups.
The biosynthetic incorporation of these isotopic labels follows established metabolic pathways wherein uniformly carbon-13-labeled glucose serves as the primary carbon source, while nitrogen-15-labeled glutamine provides the amino group through the glucosamine-6-phosphate to fructose-6-phosphate conversion pathway. This metabolic labeling strategy ensures that the isotopic enrichment reflects natural biosynthetic processes while maintaining the structural integrity of the parent compound.
Nuclear Magnetic Resonance-Based Conformational Analysis of Carbon-13/Nitrogen-15 Enrichment
The isotopic enrichment in N-Acetyl-D-[uniformly-carbon-13-six;nitrogen-15]glucosamine provides exceptional opportunities for advanced nuclear magnetic resonance spectroscopy investigations, particularly in the characterization of conformational dynamics and molecular interactions. Carbon-13 and nitrogen-15 labeling enables the measurement of scalar coupling constants that are otherwise undetectable in natural abundance samples, offering unprecedented insight into molecular conformation.
Recent nuclear magnetic resonance studies have revealed the presence of both cis and trans conformational isomers of the N-acetyl group, with the isotopic labeling facilitating direct observation of amide proton resonances for both forms. The uniformly carbon-13 and nitrogen-15-labeled compound allows for the measurement of eight distinct vicinal scalar coupling constants within the N-acetyl group, including three carbon-carbon couplings and four heteronuclear couplings. These coupling constants provide critical information about both the hydrogen-2 to nitrogen-hydrogen dihedral angle and the amide conformation.
Two-dimensional heteronuclear single-quantum coherence spectroscopy experiments utilizing the carbon-13 and nitrogen-15 enrichment have demonstrated enhanced spectral resolution and assignment capabilities. The carbon-13 nuclear magnetic resonance chemical shift of isotopically labeled N-acetyl-D-glucosamine residues typically resonates at approximately 81 parts per million when incorporated into larger glycan structures. This characteristic chemical shift provides a reliable spectroscopic marker for tracking the compound in complex biological systems.
The isotopic labeling pattern enables sophisticated pulse sequence development for measuring specific nuclear Overhauser effects and scalar couplings that reveal detailed conformational preferences. For the anti conformation between hydrogen-2 and the amide hydrogen, both cis and trans amide forms exhibit similar geometric arrangements, while a small percentage of syn conformation has been predicted for the trans form of the beta-anomer. These conformational insights are critical for understanding the molecular recognition properties and biological activity of N-acetyl-D-glucosamine derivatives.
Crystallographic Studies on Isotope-Induced Structural Modifications
While direct crystallographic analysis of N-Acetyl-D-[uniformly-carbon-13-six;nitrogen-15]glucosamine remains limited in the literature, extensive structural studies of related N-acetyl-D-glucosamine derivatives and enzyme-substrate complexes provide valuable insights into potential isotope-induced structural modifications. The incorporation of heavier isotopes can subtly influence intermolecular interactions and crystal packing arrangements, although these effects are typically minimal for carbon-13 and nitrogen-15 substitutions.
Crystallographic investigations of glucosamine N-acetyltransferase enzymes complexed with N-acetylglucosamine substrates have revealed detailed active site architectures and substrate binding modes. These studies demonstrate that the N-acetyl group adopts specific conformational preferences when bound to protein active sites, with the amide functionality participating in critical hydrogen bonding interactions. The three-dimensional structures show that the overall fold places these enzymes within the tandem glycine N-acetyltransferase superfamily, with each subunit folding into two distinct domains exhibiting high structural similarity.
N-acetyl-D-glucosamine-6-phosphate deacetylase crystal structures reveal the precise coordination geometry of divalent metal ions within the active site, typically involving glutamate, histidine, and water molecule coordination. The substrate binding pocket accommodates the N-acetyl group through specific hydrogen bonding interactions with conserved amino acid residues, while the glucopyranose ring adopts a chair conformation stabilized by multiple hydroxyl group contacts.
Solid-state nuclear magnetic resonance investigations of crystalline N-acetyl-D-glucosamine samples have provided insights into the relationship between crystal packing and chemical shift tensor properties. These studies reveal that the anomeric carbon resonances in carbon-13 nuclear magnetic resonance spectra are separated by 3-5 parts per million for the alpha and beta forms, with the chemical shift tensors for the alpha anomer being more anisotropic and axially symmetrical than those of the beta form. The ratio of axial asymmetry parameters correlates directly with the relative population of the two anomeric forms in the crystalline state.
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i2+1,4+1,5+1,6+1,7+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-QQMDGYJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: D-[ul-13C6;15N]glucosamine
The synthesis begins with the production of isotopically labeled D-glucosamine. Uniform 13C labeling is achieved by substituting natural glucose with U-13C6-D-glucose in a controlled chemical reaction. Nitrogen-15 incorporation occurs via the substitution of natural glutamine with L-glutamine-(amide-15N) during the amination step. Key steps include:
Acetylation Reaction
D-[ul-13C6;15N]glucosamine undergoes acetylation using acetic anhydride (1,2-13C2) in the presence of pyridine as a catalyst. The reaction proceeds under anhydrous conditions at 25°C for 12 hours, yielding N-Acetyl-D-[ul-13C6;15N]glucosamine.
Purification and Characterization
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Chromatography : Reverse-phase HPLC with a C18 column separates the product from unreacted precursors.
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MS/NMR Verification : High-resolution MS confirms isotopic enrichment (e.g., m/z 395.1620 for [M+H]+), while 13C-decoupled 1H NMR validates 96% 13C incorporation at the GlcA C4 position.
Biotechnological Production
Microbial Fermentation with Isotopic Precursors
Streptococcus equi subsp. zooepidemicus is cultured in a medium containing U-13C6-glucose and L-glutamine-(amide-15N). The bacterium metabolizes these precursors to synthesize 13C,15N-labeled hyaluronic acid (HA), which is enzymatically digested into GlcNAc monomers.
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HA Degradation : Chondroitinase ABC cleaves HA into ΔHA2 disaccharides, which are hydrolyzed to GlcNAc.
Isotopic Enrichment :
| Position | 13C Enrichment (%) | 15N Enrichment (%) |
|---|---|---|
| GlcA Ring | 96 ± 2 | – |
| GlcNAc Ring | 80–100 | – |
| N-Acetyl Group | 61 ± 2 | 63–66 |
Metabolic Engineering for Enhanced Yield
Genetically modified Escherichia coli strains overexpress glucosamine-6-phosphate synthase (GlmS) and N-acetyltransferase (GNA1). By suppressing competing pathways (e.g., glycolysis), yields reach 120 g/L in 60-hour fermentations.
Enzymatic and Chemoenzymatic Methods
Enzymatic Hydrolysis of Chitin
Chitin from crustacean shells is treated with chitinases (endo- and exo-types) and N-acetylglucosaminidases (NAGases) to produce GlcNAc. Isotopic labeling is achieved by substituting natural chitin with 13C,15N-chitin synthesized via fungal biosynthesis.
Analytical Techniques for Isotopic Verification
NMR Spectroscopy
Mass Spectrometry
Comparative Analysis of Preparation Methods
| Method | Yield (%) | 13C Enrichment (%) | 15N Enrichment (%) | Scalability | Cost |
|---|---|---|---|---|---|
| Chemical Synthesis | 85–92 | 95–100 | 98–100 | Moderate | High |
| Microbial Fermentation | 70–80 | 80–100 | 60–65 | High | Low |
| Enzymatic Hydrolysis | 90–98 | 90–95 | – | Low | Medium |
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-[ul-13C6;15N]glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces D-[ul-13C6;15N]glucosamine and acetic acid.
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Scientific Research Applications
Metabolic Studies
Stable Isotope Labeling : The incorporation of stable isotopes such as carbon-13 and nitrogen-15 in N-acetyl-D-glucosamine enables researchers to trace metabolic pathways and understand the dynamics of glycan metabolism. Isotope labeling allows for enhanced sensitivity in nuclear magnetic resonance (NMR) spectroscopy, which is critical for studying the structure and function of glycans in biological systems .
Glycosaminoglycan Research : N-Acetyl-D-[ul-13C6;15N]glucosamine is utilized in the synthesis of glycosaminoglycans (GAGs) such as hyaluronan. The isotopic labeling facilitates the quantitative assessment of GAGs' structural features and their interactions with proteins, which is vital for understanding their biological functions .
Drug Development
Pharmaceutical Applications : Due to its safety profile and biocompatibility, N-acetyl-D-glucosamine serves as a promising candidate for drug development. It has been shown to possess anti-inflammatory properties and potential therapeutic effects in conditions such as osteoarthritis and inflammatory bowel disease . The use of isotope-labeled forms helps in pharmacokinetic studies, allowing researchers to track the compound's distribution and metabolism within biological systems.
Bioactive Compounds : Research indicates that N-acetyl-D-glucosamine can enhance the efficacy of certain drugs when used as a co-therapy. For instance, it has been studied in conjunction with antibiotics to improve their effectiveness against bacterial infections .
Biotechnological Applications
Microbial Production : Advances in synthetic biology have led to the microbial production of N-acetyl-D-glucosamine from chitinous waste materials. This eco-friendly approach not only addresses waste management issues but also provides a sustainable source of this valuable compound for various industries .
Food Industry : In the food sector, N-acetyl-D-glucosamine is used as a dietary supplement due to its potential health benefits, including joint health support and gut health improvement. Its labeling with stable isotopes can help in studying its bioavailability and metabolic effects when consumed .
Case Studies
Mechanism of Action
The mechanism of action of N-Acetyl-D-[ul-13C6;15N]glucosamine involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The stable isotopic labeling allows for precise tracking of the compound through these pathways, providing insights into the molecular targets and biochemical processes involved .
Comparison with Similar Compounds
Isotopic Variants of N-Acetylglucosamine
N-Acetyl-D-[ul-13C6;15N]glucosamine is distinguished from other isotopic analogs by its dual labeling (13C and 15N), which enhances sensitivity in multi-isotope tracing experiments. Key comparisons include:
Key Findings :
- Dual 13C/15N labeling in this compound allows simultaneous monitoring of carbon and nitrogen fluxes, unlike single-labeled analogs .
- In NMR studies, 13C6 labeling provides higher spectral resolution compared to single 13C or 14C labels, critical for resolving complex metabolic networks .
Structural and Functional Analogs
2.2.1 N-Acetylgalactosamine (GalNAc)
- Structural Difference : Epimerized at C4 (GlcNAc → GalNAc).
- Functional Contrast : While GlcNAc is a precursor for hyaluronic acid and chitin, GalNAc is central to mucin-type O-glycosylation. Isotopic analogs like UDP-N-[1-14C]acetyl-D-galactosamine are used to study glycosyltransferase specificity .
- Metabolic Interconversion : Mammalian tissues can convert GlcNAc to GalNAc, as shown in rabbit mammary explants, where 61–76% of radiolabeled GlcNAc was redistributed to GalNAc .
2.2.2 Glucosamine Sulfate and Glucosamine Hydrochloride
- Therapeutic Use: Unlike isotopically labeled GlcNAc, glucosamine sulfate/hydrochloride are non-labeled supplements used in osteoarthritis treatment. Clinical studies show divergent efficacy due to differences in bioavailability and sulfation .
2.2.3 Glycomimetics (e.g., Glucosamine-2-sulfate)
- Design : Synthetic analogs like glucosamine-2-sulfate enhance binding affinity to lectins (e.g., Langerin) by introducing sulfonamide groups, achieving a 13-fold increase in Ki compared to native GlcNAc .
- Utility : These compounds lack isotopic labels but are tailored for structural studies of carbohydrate-protein interactions.
Biochemical and Analytical Comparisons
Case Study :
- In melanoma cells, 13C6-labeled GlcNAc revealed that the antitumor agent 3Fax-NeuNAc depletes endogenous ManNAc 6-phosphate and CMP-NeuNAc within 24 hours, demonstrating its utility in dynamic metabolic profiling .
Biological Activity
N-Acetyl-D-[ul-13C6;15N]glucosamine (NAG) is a stable isotope-labeled derivative of N-acetyl-D-glucosamine, which is a naturally occurring amino sugar. The incorporation of carbon-13 and nitrogen-15 isotopes allows for advanced tracking in metabolic studies, making it a valuable tool in biochemical and medical research. This article explores the biological activity of NAG, focusing on its mechanisms of action, biochemical pathways, and clinical applications.
NAG plays a vital role in various biochemical reactions within the body. It is primarily involved in the metabolism of glycoproteins and proteoglycans, which are essential components of the extracellular matrix (ECM) in connective tissues. The following outlines its mechanisms:
- Enzymatic Interactions : NAG interacts with enzymes involved in glycosaminoglycan biosynthesis, influencing cellular functions and signaling pathways.
- Cellular Effects : It affects gene expression and cellular metabolism, promoting cell proliferation and modulating immune responses .
- Pharmacological Properties : NAG exhibits anti-inflammatory properties, which have been linked to improved clinical outcomes in conditions such as osteoarthritis and COVID-19 .
Biochemical Pathways
NAG is integral to several metabolic pathways:
Research Findings
Recent studies have highlighted the diverse biological activities of NAG:
- Anti-inflammatory Effects : A study indicated that NAG administration reduced inflammatory markers and improved recovery in patients with COVID-19. Patients receiving NAG showed reduced hospital stays and lower mortality rates compared to controls .
- Cancer Research : NAG has been observed to inhibit the proliferation of certain cancer cells by modulating signaling pathways related to cell growth and apoptosis. Its role as an immune modulator suggests potential therapeutic applications in cancer treatment .
- Metabolic Labeling Studies : Isotope tracing using NAG has facilitated insights into cellular metabolism. For instance, research demonstrated how NAG influences metabolic flux in mammalian cells during infection scenarios, providing a better understanding of host-pathogen interactions .
Case Study 1: Clinical Application in COVID-19
A cohort study evaluated the effects of oral NAG on hospitalized COVID-19 patients. The results indicated significant improvements in clinical outcomes:
- Length of Hospital Stay : Reduced by approximately 4 days.
- ICU Admission Rates : Decreased by 68% in the treatment group.
- Mortality Rates : Lowered from 28% to 12.5% compared to controls .
Case Study 2: Osteoarthritis Management
In a pilot study involving osteoarthritis patients, NAG was administered at doses ranging from 1.5 g to 3 g per day. Patients reported significant reductions in pain levels and improvements in joint function without adverse effects, suggesting its efficacy as a long-term management option for chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. How is isotopic labeling with ¹³C and ¹⁵N employed to track N-Acetyl-D-glucosamine (GlcNAc) in metabolic pathways?
- Methodology : Isotopic labeling (e.g., [UL-¹³C₆;¹⁵N]-GlcNAc) enables precise tracing of glycan biosynthesis and degradation. Liquid chromatography-mass spectrometry (LC-MS) or ion-exclusion chromatography-MS quantifies isotopic enrichment in glycoconjugates. For example, in freshwater cycling studies, labeled GlcNAc is spiked into environmental samples to measure microbial uptake rates via ¹³C/¹⁵N atom% excess analysis .
- Key considerations : Ensure isotopic purity (>98% ¹³C/¹⁵N) to avoid background noise. Calibrate MS instruments with unlabeled standards to distinguish natural abundance from experimental signals .
Q. What analytical methods are recommended for quantifying GlcNAc in complex biological matrices like fungal cell walls?
- Methodology : A two-step hydrolysis (concentrated H₂SO₄ at 4°C, followed by dilute H₂SO₄ at 100°C) converts chitin/chitosan to anhydromannose and acetic acid. Nitrous acid degradation further isolates GlcNAc for quantification via HPLC or GC-MS. Acetic acid levels serve as a specific marker for GlcNAc .
- Validation : Recovery rates (85–92%) should be verified using commercial chitin/chitosan controls. Parallel assays with unlabeled GlcNAc ensure method specificity .
Q. How do bacterial transport systems influence GlcNAc uptake in environmental studies?
- Methodology : Phosphoenolpyruvate:NAG phosphotransferase systems (PTS) mediate uptake. Competition assays with glucose, glucosamine, or fructose identify substrate specificity. Streptozotocin (a GlcNAc analog) inhibits PTS activity, allowing quantification of uptake-blocked populations via DNA synthesis markers (e.g., ³H-thymidine) .
- Ecological implications : Facultative anaerobes dominate GlcNAc-utilizing populations, suggesting adaptability to oxygen-limited microenvironments (e.g., marine snow) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve conformational dynamics of GlcNAc in aqueous environments?
- Methodology : Multi-microsecond MD simulations (e.g., 0.2 ms total) quantify puckering equilibria (4C₁ ↔ 1C₄ transitions). NMR-derived coupling constants (³JHH) validate predicted populations. Sulfonation or polymerization alters pseudorotation barriers, which can be modeled to study substituent effects on bioactivity .
- Applications : Simulations predict that methylglycosides stabilize the 4C₁ chair by 0.2 kcal/mol, informing glycoengineering strategies for enhanced substrate rigidity .
Q. What experimental strategies address contradictions in N-acetylglucosaminyltransferase (GnT) activity assays?
- Methodology : Use dual-labeled ([¹⁴C]-GlcNAc and unlabeled GlcNAc) substrates in in vitro assays. Triton X-100 (0.005%) solubilizes membrane-bound GnT without denaturation. HPLC analysis at pH 4.5 separates phosphorylated intermediates (e.g., UDP-GlcNAc) from unreacted substrates .
- Troubleshooting : Conflicting kinetic data may arise from competing hydrolysis pathways. Pre-treat samples at 100°C to inactivate endogenous hydrolases .
Q. How can synthetic N-acetylation patterns in β-(1→6)-glucosamine oligomers be optimized for structural mimicry?
- Methodology : Chemoenzymatic synthesis using Staphylococcus aureus exopolysaccharide templates. Regioselective acetylation is achieved with acetic anhydride in DMF, while TEMPO-mediated oxidation introduces carboxyl groups. MALDI-TOF/MS and 2D-NMR (¹H-¹³C HSQC) verify acetylation sites and glycosidic linkages .
- Functional validation : Compare synthetic oligomers to native polysaccharides in biofilm inhibition assays to assess structural fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
